![molecular formula C22H21N3O4S2 B2467851 N-(2,5-diethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111026-34-6](/img/structure/B2467851.png)
N-(2,5-diethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,5-diethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide” is a chemical compound . It belongs to the class of quinazoline derivatives, which are known for their wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds . The specific molecular structure of “N-(2,5-diethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide” is not available in the sources I found.科学的研究の応用
Anticancer Properties
Quinazoline derivatives, including our compound of interest, exhibit promising anticancer potential. These molecules interfere with cancer cell growth, proliferation, and survival. Researchers have explored their use in various cancer types, such as lung, pancreatic, and breast cancer. The compound’s unique structure may allow for targeted therapy, making it an exciting area of investigation .
Antibacterial Activity
Quinazolinones have demonstrated antibacterial properties. They inhibit bacterial growth by interfering with essential cellular processes. Our compound could be a potential candidate for combating drug-resistant bacterial strains. Further studies are needed to elucidate its mechanism of action and optimize its antibacterial efficacy .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Quinazoline derivatives, including our compound, have shown anti-inflammatory activity. By modulating inflammatory pathways, they may offer therapeutic benefits in conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .
Anticonvulsant Potential
Quinazolinones have been investigated for their anticonvulsant effects. These compounds may stabilize neuronal membranes and reduce seizure activity. Our compound’s structure warrants further exploration in preclinical models to assess its anticonvulsant efficacy .
Antioxidant Properties
Oxidative stress contributes to various diseases. Quinazoline derivatives often possess antioxidant activity, protecting cells from damage caused by free radicals. Our compound’s antioxidant potential could have implications for neurodegenerative disorders and aging-related conditions .
Central Nervous System (CNS) Applications
Due to their lipophilicity, quinazolinones can penetrate the blood-brain barrier. This property makes them suitable for targeting CNS diseases. Researchers have investigated their potential in treating neurodegenerative disorders, mood disorders, and cognitive impairments .
Vascular Endothelial Growth Factor (VEGF) Inhibition
Our compound, 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol, inhibits VEGF receptor tyrosine kinases. This property suggests its potential in anti-angiogenic therapy, particularly in cancer treatment .
特性
IUPAC Name |
N-(2,5-diethoxyphenyl)-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-4-28-13-7-9-17(29-5-2)15(11-13)23-21(27)18-19-24-20(26)14-10-12(3)6-8-16(14)25(19)22(30)31-18/h6-11H,4-5H2,1-3H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQSGQJYGPNNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-diethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

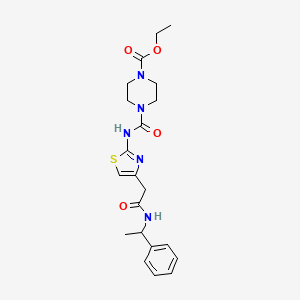
![2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methylacetamide](/img/structure/B2467769.png)
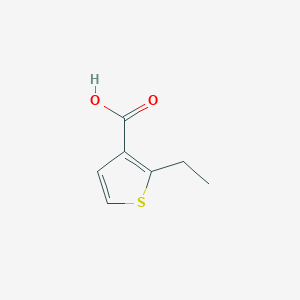
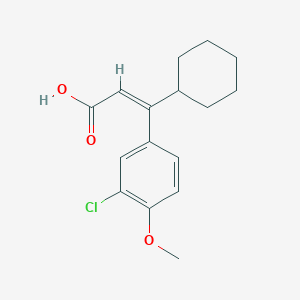
![2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline](/img/structure/B2467775.png)
![8-fluoro-2-(quinolin-8-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2467777.png)
![N'-[2-[4-(4-Aminobutyl)piperazin-1-yl]ethyl]butane-1,4-diamine](/img/structure/B2467778.png)
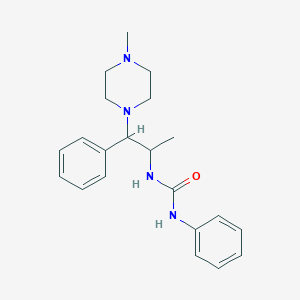
![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid amide](/img/structure/B2467781.png)
![[2-(Oxan-4-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2467782.png)
![5-methyl-N-(4-methylphenyl)-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2467784.png)
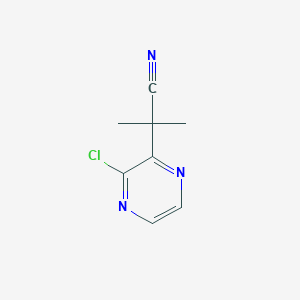

![N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2467790.png)